molecular formula C19H15Br2N3O3S B11555460 (2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11555460
M. Wt: 525.2 g/mol
InChI Key: USOAHXRSMGCSNP-KINRNKSVSA-N
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Description

The compound (2E,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core with brominated and methoxylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to the thiazolidinone ring in the presence of a suitable cyclizing agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can occur at the carbonyl group of the thiazolidinone ring, potentially forming alcohol derivatives.

    Substitution: The bromine atoms in the phenyl rings can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the thiazolidinone ring is known to interact with certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in preliminary studies as anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. The brominated phenyl groups may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-5-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in the presence of bromine atoms, which can significantly affect the compound’s reactivity and binding properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to stronger interactions with biological targets and potentially different biological activities.

Properties

Molecular Formula

C19H15Br2N3O3S

Molecular Weight

525.2 g/mol

IUPAC Name

(2E,5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Br2N3O3S/c1-26-15-5-3-11(7-13(15)20)9-17-18(25)23-19(28-17)24-22-10-12-4-6-16(27-2)14(21)8-12/h3-10H,1-2H3,(H,23,24,25)/b17-9+,22-10+

InChI Key

USOAHXRSMGCSNP-KINRNKSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)OC)Br)/S2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)Br)S2)Br

Origin of Product

United States

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